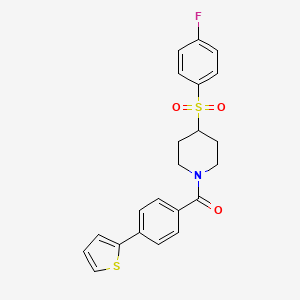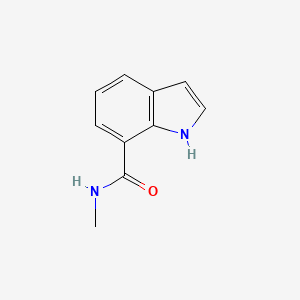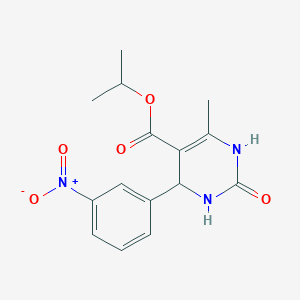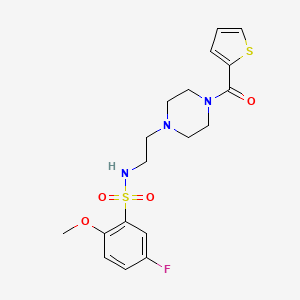
1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). This compound has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Applications De Recherche Scientifique
Urea Biosensors
Urea biosensors have significant applications in detecting and quantifying urea concentration due to its presence across various processes and its critical health implications. Utilizing nanoparticles and conducting polymers, urea biosensors have advanced in detecting urea in different contexts, including medical diagnostics and environmental monitoring. This comprehensive review on biosensors, particularly urea sensors, highlights their design, materials used for enzyme immobilization, and potential applications, providing valuable insights for researchers in this field (S. Botewad et al., 2021).
Urease Inhibitors in Medicine
The study of urease inhibitors offers potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for more research into safer urease inhibitors. This review discusses the patent literature on urease inhibitors, suggesting the unexplored potential of this approach in medical treatment (Paulina Kosikowska & Łukasz Berlicki, 2011).
Urea in Cosmetic Products
The incorporation of urea in cosmeceutical products is scrutinized for potential toxic effects, with a focus on the health risks posed by chemical additives in cosmetics. This review underscores the critical need for further research and awareness regarding the safety and environmental impact of cosmeceuticals, suggesting a shift towards green and sustainable product development (M. Bilal & Hafiz M.N. Iqbal, 2019).
Urea Utilization in Ruminants
This review highlights the role of urea as a non-protein nitrogen source in ruminants' diets, emphasizing its hydrolysis by rumen bacterial urease and its significance in microbial protein synthesis. The study provides a foundation for developing new strategies to improve urea utilization efficiency in ruminants, pointing towards better nutrient management practices in agriculture (D. Jin et al., 2018).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-11-2-3-14(13(17)8-11)21-16(23)20-12-9-18-15(19-10-12)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJPCASDVXWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)

![N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2802544.png)

![1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802548.png)



![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)
![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)